molecular formula C13H18ClNO3 B8034198 Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate

Cat. No.: B8034198
M. Wt: 271.74 g/mol
InChI Key: GWRFIWRLAHSEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate is an organic compound with the molecular formula C11H14ClNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an ethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate typically involves the reaction of 3-chloro-4-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(4-hydroxyphenyl)-N-ethylcarbamate: Similar structure but lacks the chloro substituent.

    Tert-butyl N-(3-chloro-4-methoxyphenyl)-N-ethylcarbamate: Similar structure but has a methoxy group instead of a hydroxyl group.

Uniqueness

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-5-15(12(17)18-13(2,3)4)9-6-7-11(16)10(14)8-9/h6-8,16H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRFIWRLAHSEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)O)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.